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Pharmacokinetic & DDI Profile

Q1: What are the key pharmacokinetic parameters of the ombitasvir/paritaprevir/ritonavir regimen?

The pharmacokinetics of the drugs in this regimen have been characterized in HCV-infected patients through

population modeling. Key parameters and characteristics are summarized below [1] [2] [3].

Table 1: Key Pharmacokinetic Properties

Parameter
Ombitasvir (NS5A
Inhibitor)

Paritaprevir (NS3/4A Inhibitor)
Ritonavir (PK
Booster)

Primary Route
of Elimination

Amide hydrolysis, then

oxidation [1]

Hepatic metabolism, primarily by

CYP3A4/5 [1]

Hepatic

metabolism
(CYP3A) [4]

Apparent Half-
life

21 - 25 hours [1] Approximately 5.5 hours (without
ritonavir) [1]

Information not
specified in

results

Protein Binding >99% [1] >99% [1] 98-99% [5]
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Parameter
Ombitasvir (NS5A
Inhibitor)

Paritaprevir (NS3/4A Inhibitor)
Ritonavir (PK
Booster)

Tmax ~4-5 hours [1] ~4-5 hours [1] ~2 hours

(solution, fasting)
[5]

Food Effect AUC increases ~82%;
Administer with a meal
[1]

AUC increases ~211%;
Administer with a meal [1]

Information not
specified in

results

Impact of
Cirrhosis

Exposure changes are

modest; no dose
adjustment needed [6]

Exposure is 30-60% higher in

compensated cirrhosis; no dose
adjustment needed [6]

Information not

specified in
results

Q2: What are the core mechanisms behind drug-drug interactions (DDIs) with this regimen?

The DDI potential is high, primarily due to the inclusion of ritonavir and the metabolic profiles of the

antivirals. The following table outlines the key mechanisms [1] [5].

Table 2: Core Drug-Drug Interaction Mechanisms

Component Role in Metabolism
Role with
Transporters

Key DDI Consequences

Ritonavir Potent inhibitor of

CYP3A4; also an
inducer of CYP1A2,

2C9, and 2C19 [1] [5]

Inhibitor of P-gp,

BCRP,
OATP1B1/1B3 [1] [5]

Significantly increases exposure of

CYP3A4 substrates. Complex
interactions due to mixed

inhibition/induction.

Paritaprevir Substrate of CYP3A4;

inhibitor of CYP2C8 [1]

Substrate of

OATP1B1/3; inhibitor
of OATP1B1/3 [1]

Exposure is dependent on ritonavir

boosting. Can increase levels of
OATP1B1/3 substrates (can cause

hyperbilirubinemia).

Ombitasvir Not a significant

inhibitor or inducer of
major CYP enzymes [1]

Substrate of P-gp [2] Minimal DDI contribution via

metabolic pathways.
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Component Role in Metabolism
Role with
Transporters

Key DDI Consequences

Dasabuvir Substrate of CYP2C8

(major) and CYP3A
(minor) [1]

Substrate of P-gp

and BCRP [2]

Contraindicated with strong CYP2C8

inhibitors (e.g., gemfibrozil).

The following diagram illustrates the workflow for predicting and managing these complex interactions in a

research or clinical setting.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4876802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5306483/
https://www.smolecule.com/products/s548495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start: Co-administered Drug Assessment

Identify Metabolic Pathway
of Co-administered Drug

Is it a CYP3A4 Substrate?

EXPECT Increased Exposure
Monitor for Toxicity

 Yes

Is it a CYP2C8 Substrate?

 No

EXPECT Increased Exposure
Monitor for Toxicity

 Yes

Is it a CYP3A4 Inducer?

 No

CONTRAINDICATED
(e.g., Carbamazepine)

 Yes

Is it a CYP2C8 Inhibitor?

 No

CONTRAINDICATED
(e.g., Gemfibrozil)

 Yes

Proceed with Caution
Consult Full DDI Tables

 No

Click to download full resolution via product page
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Troubleshooting Common Experimental & Clinical
Scenarios

Q3: How is population pharmacokinetic modeling performed for this regimen?

Population pharmacokinetic (PopPK) models are developed using data from clinical trials to quantify and

explain variability in drug concentrations. The standard methodology is outlined below [2] [3] [6].

Data Collection: Use rich or sparse pharmacokinetic sampling data from phase II/III clinical trials.
Plasma concentration-time data are collected from patients receiving the approved doses [2] [3].

Software & Model Building: Employ non-linear mixed-effects methodology in software like
NONMEM. A base structural model (e.g., one- or two-compartment) is developed first [2] [6].

Covariate Testing: Evaluate demographic (age, weight, sex) and clinical (cirrhosis status, renal
function, HCV subtype) factors as potential covariates on parameters like apparent clearance (CL/F)

and volume of distribution (V/F). This is typically done via stepwise forward inclusion/backward
elimination [2] [6].

Model Evaluation: Validate the final model using goodness-of-fit plots, visual predictive checks, and
bootstrap methods to ensure precise and robust parameter estimates [2] [3].

Q4: We are observing variable drug exposure in our study cohort. Which patient factors are clinically

significant?

Multiple population PK analyses across Phase II and III trials have consistently shown that while certain

covariates have a statistically significant impact on exposure, the magnitude of change is not clinically

meaningful. No dose adjustments are required for the demographics or clinical conditions listed below [2]

[3] [6].

Table 3: Impact of Patient Covariates on Exposure

Covariate
Impact on
Ombitasvir

Impact on Paritaprevir Impact on Dasabuvir

Compensated
Cirrhosis

Change is modest;
no adjustment [6]

30-60% higher exposure;
no adjustment needed [6]

30-60% higher exposure;
no adjustment needed [6]

Age No clinically relevant
effect [2] [3]

No clinically relevant effect
[2] [3]

No clinically relevant effect
[2] [3]
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Covariate
Impact on
Ombitasvir

Impact on Paritaprevir Impact on Dasabuvir

Body Weight No clinically relevant

effect [2] [3]

No clinically relevant effect

[2] [3]

No clinically relevant effect

[2] [3]

Renal Impairment No clinically relevant

effect [2] [3]

No clinically relevant effect

[2] [3]

No clinically relevant effect

[2] [3]

HCV Subtype (1a
vs 1b)

No clinically relevant

effect [2]

No clinically relevant effect

[2]

No clinically relevant effect

[2]

Q5: Our lab is investigating ritonavir's boosting mechanism. What are its primary pharmacological

targets?

Ritonavir's role as a pharmacokinetic enhancer extends beyond simple CYP3A4 inhibition. Its complex

interactions with metabolic enzymes and drug transporters are central to its boosting effect and DDI profile,

as visualized below [1] [4] [5].
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Ritonavir

Cytochrome P450 Enzymes

Drug Transporters

CYP3A4 Potent Inhibition

CYP2C8
 Inhibition

CYP1A2 Induction

CYP2B6 Induction

CYP2C9

 Induction

CYP2C19

 Induction

P-glycoprotein (P-gp) Inhibition

BCRP Inhibition

OATP1B1

 Inhibition

OATP1B3

 Inhibition

Click to download full resolution via product page

Experimental Protocols & Reference Data

For your experimental design and validation, here are summaries of key methodologies from the literature.
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Protocol 1: Population Pharmacokinetic Analysis [2] [6]

Objective: To characterize the population PK of paritaprevir, ombitasvir, dasabuvir, ritonavir, and
ribavirin in HCV genotype 1-infected patients and identify significant covariates.

Data Source: Combined data from 6 Phase III and 1 Phase II clinical trials. The dataset included over
2,300 patients, both treatment-naive and treatment-experienced, including those with compensated

cirrhosis.
Modeling: Separate population PK models were built for each drug using nonlinear mixed-effects

modeling (NONMEM). Paritaprevir, ombitasvir, and ritonavir were best described by a one-
compartment model, while dasabuvir and ribavirin used a two-compartment model.

Covariate Analysis: Demographics (age, weight, sex), clinical factors (cirrhosis status, creatinine
clearance), and concomitant medications were tested on CL/F and V/F.

Protocol 2: Drug-Drug Interaction Prediction [1] [7]

Objective: To predict and manage DDIs for the 3D regimen.
Mechanistic Assessment: Evaluate each drug component as a substrate, inhibitor, or inducer of

major CYP enzymes (e.g., CYP3A4, CYP2C8) and drug transporters (e.g., P-gp, OATP1B1/3,
BCRP).

Clinical Application: Use the mechanistic data to create DDI tables. Contraindicate combinations
with strong CYP3A4 inducers (e.g., carbamazepine) or strong CYP2C8 inhibitors (e.g., gemfibrozil).

Provide dose modification guidance for other interacting drugs (e.g., reducing the dose of
amlodipine).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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